molecular formula C6H7N3O B044251 1-(2-Aminopyrimidin-5-YL)ethanone CAS No. 124491-42-5

1-(2-Aminopyrimidin-5-YL)ethanone

Cat. No. B044251
M. Wt: 137.14 g/mol
InChI Key: UYVRMDUESKFUJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Aminopyrimidin-5-yl)ethanone derivatives and related compounds involves several chemical strategies. Microwave-assisted synthesis has been employed to prepare various 2-amino derivatives of thieno[2,3-b]pyridine and 1-(2-aminopyridin-3-yl)ethanone, showcasing the utility of microwave heating in promoting efficient reaction conditions (Ankati & Biehl, 2010). Additionally, the development of an efficient synthesis of (2-aminopyrimidin-5-yl) boronic acid highlights the importance of cost-effective and practical approaches in synthesizing related compounds, emphasizing the role of in situ protection and metal-halogen exchange reactions (Patel et al., 2016).

Molecular Structure Analysis

The molecular structure of 1-(2-Aminopyrimidin-5-yl)ethanone and its derivatives is critical for understanding their chemical behavior and potential applications. Studies have explored the self-assembly and crystal structure of related compounds, providing insights into their molecular arrangements and interactions. For example, the self-assembly of zinc porphyrins containing the 2-aminopyrimidin-5-yl ligand has been investigated, revealing its potential in constructing supramolecular porphyrin arrays for light-harvesting applications (Balaban et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of 1-(2-Aminopyrimidin-5-yl)ethanone derivatives encompasses a variety of reactions, including condensation and cycloaddition, to yield structurally diverse compounds. For instance, TfOH-mediated [2 + 2 + 2] cycloadditions of ynamides with discrete nitriles have been developed to synthesize multi-substituted 4-aminopyrimidine, demonstrating the versatility of this compound in synthetic chemistry (Chen et al., 2016).

Scientific Research Applications

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Methods of Application or Experimental Procedures: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Use in Synthesis of Fused Pyrimidines

Scientific Field: Organic Chemistry

Results or Outcomes: The synthesis of fused pyrimidines can lead to the production of various organic compounds, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, and pyrimido[4,5,6-de]quinazolines .

Biological Potential of Indole Derivatives

Scientific Field: Pharmacology

Results or Outcomes: Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Use in Synthesis of Other Compounds

Scientific Field: Organic Chemistry

Results or Outcomes: The synthesis can lead to the production of various organic compounds . The specific outcomes depend on the other reactants and the conditions of the reaction .

Use in Pharmaceutical Research

Scientific Field: Pharmaceutical Research

Results or Outcomes: The results of these studies can provide valuable information about the potential therapeutic applications of "1-(2-Aminopyrimidin-5-YL)ethanone" .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The associated hazard statement is H319: Causes serious eye irritation . The recommended precautionary statements are P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Future Directions

2-Aminopyrimidine derivatives, including “1-(2-Aminopyrimidin-5-YL)ethanone”, are of interest in the development of new drugs. They have shown potential in the treatment of diseases such as human African trypanosomiasis (HAT) and malaria . Future research will likely focus on optimizing these compounds for better efficacy and safety .

properties

IUPAC Name

1-(2-aminopyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVRMDUESKFUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560359
Record name 1-(2-Aminopyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminopyrimidin-5-YL)ethanone

CAS RN

124491-42-5
Record name 1-(2-Aminopyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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